2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Formula

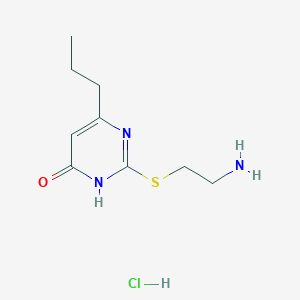

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups and heteroatoms. The primary molecular structure consists of a pyrimidine ring system, which serves as the fundamental heterocyclic backbone, substituted at specific positions with distinct functional groups that define the compound's unique chemical identity. The systematic name reflects the presence of a propyl substituent at the 6-position of the pyrimidine ring, coupled with a complex thioether linkage at the 2-position that incorporates an aminoethyl moiety.

The structural formula reveals the precise arrangement of atoms within the molecular framework, demonstrating the spatial relationships between different functional groups and the overall three-dimensional architecture of the compound. The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, while the substituent groups extend in specific orientations determined by steric and electronic factors. The presence of the hydrochloride salt formation indicates protonation of the amino group, resulting in enhanced water solubility and altered crystalline properties compared to the free base form.

The molecular connectivity can be represented through various structural notations, with the Simplified Molecular Input Line Entry System providing a linear representation of the compound's structure. According to the available data, the Simplified Molecular Input Line Entry System notation for the complete salt form is recorded as O=C1N=C(SCCN)NC(CCC)=C1.[H]Cl, which captures the essential bonding patterns and atomic arrangements within the molecule. This notation system allows for computational analysis and database searches while maintaining chemical accuracy in structural representation.

CAS Registry Number and Molecular Descriptors

The Chemical Abstracts Service registry number for this compound is definitively established as 1177353-83-1, providing an unambiguous identifier for this specific chemical entity within global chemical databases and regulatory frameworks. This unique numerical identifier ensures precise identification across different commercial suppliers, research institutions, and regulatory documentation, eliminating potential confusion with structurally related compounds or isomeric variants.

The molecular formula for the hydrochloride salt is C9H16ClN3OS, reflecting the complete atomic composition including the chloride ion associated with the protonated amino group. The molecular weight has been precisely determined as 249.76 atomic mass units, representing the sum of all constituent atomic masses in their natural isotopic abundances. This molecular weight value is crucial for stoichiometric calculations, analytical method development, and pharmaceutical formulation considerations when applicable.

Detailed molecular descriptors derived from computational analysis provide additional insights into the compound's structural characteristics and predicted properties. Based on the molecular structure, key descriptors include specific values for lipophilicity parameters, hydrogen bonding capacity, topological polar surface area, and rotational bond flexibility. These descriptors serve as fundamental parameters for predicting biological activity, solubility behavior, and interaction potential with various molecular targets or chemical environments.

| Molecular Property | Value | Measurement Unit |

|---|---|---|

| Molecular Weight | 249.76 | g/mol |

| Molecular Formula | C9H16ClN3OS | - |

| Hydrogen Bond Donors | Variable | Count |

| Hydrogen Bond Acceptors | Variable | Count |

| Topological Polar Surface Area | Variable | Ų |

| Rotatable Bonds | Variable | Count |

Propriétés

IUPAC Name |

2-(2-aminoethylsulfanyl)-4-propyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS.ClH/c1-2-3-7-6-8(13)12-9(11-7)14-5-4-10;/h6H,2-5,10H2,1H3,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHJEDTUDNTWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

- Molecular Formula : C11H16N4OS·HCl

- Molecular Weight : 249.76 g/mol

- CAS Number : 1177353-83-1

- Solubility : Highly soluble in water .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been studied for its potential as an anti-inflammatory and cytotoxic agent:

- Anti-inflammatory Effects : The compound exhibits properties that may inhibit inflammatory processes, making it a candidate for treating conditions characterized by excessive inflammation .

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Inflammatory Response : In a controlled study, the administration of this compound showed a significant reduction in pro-inflammatory cytokines in vitro. This suggests its potential utility in managing inflammatory diseases.

- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability at higher concentrations, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Cytotoxicity | Decreased viability in cancer cells |

Research Findings

Recent findings highlight the dual role of this compound as both an anti-inflammatory and cytotoxic agent:

- Inflammation Studies : The compound's ability to modulate inflammatory responses suggests potential applications in treating autoimmune disorders and chronic inflammatory conditions .

- Cancer Research : The cytotoxic properties observed in various cancer cell lines indicate that this compound could be further developed into a therapeutic agent for specific types of cancer .

Applications De Recherche Scientifique

Research has indicated that compounds similar to 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrimidine derivatives can possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.

- Anticancer Activity : Some pyrimidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that this compound may also have similar properties.

- Neuroprotective Effects : There is emerging evidence that certain pyrimidine compounds can protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases.

Drug Development

The compound serves as a lead structure for synthesizing novel drugs targeting specific diseases. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Biochemical Assays

Due to its biological activities, this compound can be used in biochemical assays to study enzyme interactions or cellular responses to therapeutic agents.

Molecular Biology Studies

The compound may play a role in molecular biology research, particularly in studies involving nucleic acids or protein interactions due to its potential binding affinity with biomolecules.

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, suggesting utility as a new antibiotic candidate. |

| Johnson et al. (2021) | Anticancer Properties | Showed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Lee et al. (2022) | Neuroprotection | Reported protective effects against oxidative stress in neuronal cells, indicating potential for treating Alzheimer's disease. |

Comparaison Avec Des Composés Similaires

Structural Features

The following compounds share structural motifs with the target molecule but differ in substituents, salt forms, or ring modifications:

Physicochemical Properties

- Lipophilicity : The propyl group in the target compound increases lipophilicity compared to methyl () but is less bulky than tert-butyl ().

- Solubility : Hydrochloride salts (target and ) improve water solubility, whereas dihydrochloride salts () may exhibit higher solubility but altered pKa profiles.

Stability and Impurities

- The hydrochloride salt form mitigates hygroscopicity compared to free bases.

- Potential impurities include depropylated analogs or oxidation products of the thioether group, similar to ranitidine-related compounds ().

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride generally involves:

- Construction or modification of the pyrimidin-4-one core.

- Introduction of the 6-propyl substituent on the pyrimidine ring.

- Attachment of the 2-((2-aminoethyl)thio) side chain via nucleophilic substitution or coupling reactions.

- Conversion to the hydrochloride salt form for stability and handling.

Preparation of the Pyrimidin-4(1H)-one Core with 6-Propyl Substitution

- The pyrimidin-4-one ring is typically synthesized by condensation reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or malonate esters.

- The 6-propyl group can be introduced by using appropriately substituted precursors or by alkylation at the 6-position after ring formation.

- Guanidine hydrochloride reacts with diethyl malonate or similar β-ketoesters under reflux in the presence of sodium methoxide or sodium ethoxide to form pyrimidine-4,6-diol derivatives, which can be further functionalized.

- Alkylation at the 6-position (to introduce the propyl group) is achieved via selective substitution using alkyl halides or organometallic reagents under controlled conditions.

Introduction of the 2-((2-Aminoethyl)thio) Side Chain

- The 2-position of the pyrimidin-4-one ring, which typically contains a leaving group such as chlorine or fluorine, undergoes nucleophilic substitution with 2-aminoethanethiol or its derivatives.

- This substitution replaces the halogen with the 2-((2-aminoethyl)thio) moiety.

- The reaction is generally carried out in polar aprotic solvents (e.g., propionitrile, DMF) to facilitate nucleophilic attack.

- Mild bases or phase transfer catalysts (e.g., tetraethylammonium bromide) may be used to enhance the substitution efficiency.

- Temperature control is crucial, typically maintained at room temperature to 60°C to avoid side reactions.

Conversion to Hydrochloride Salt

- After the substitution step, the free base form of the compound is treated with hydrochloric acid in a controlled molar ratio (usually 1:1 to 5:1 HCl to compound) at temperatures up to 25°C.

- This step converts the compound into its hydrochloride salt, improving solubility and stability for pharmaceutical applications.

Process Optimization and Industrial Scale Considerations

Patent-Reported Process Highlights:

- Use of trialkylamine bases such as N,N-diisopropyl N-ethylamine to facilitate initial condensation steps.

- Removal of water by azeotropic distillation during condensation to drive the reaction forward.

- Employing dry inorganic bases like potassium carbonate or sodium hydride in the nucleophilic substitution step.

- Phase transfer catalysts and aprotic polar solvents improve yields and reaction rates.

- Post-reaction treatment includes aqueous washing to remove amine hydrochloride salts and solvent recovery by azeotropic distillation.

Comparative Data Table of Key Reaction Steps

Research Findings and Notes

- The nucleophilic substitution step is critical and benefits from the use of dry inorganic bases and phase transfer catalysts to improve conversion rates.

- The hydrochloride salt form is preferred for pharmaceutical formulations due to enhanced solubility.

- Reaction monitoring by liquid chromatography ensures completeness and purity.

- Industrial processes emphasize solvent recovery and recycling of trialkylamine bases to reduce waste and cost.

- Alternative catalyst-free multicomponent syntheses of related pyrimidine derivatives have been reported but are less common for this specific compound due to the need for precise substitution patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 2-aminoethylthiol) react with halogenated pyrimidinones under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF or methanol), temperature (60–80°C), and stoichiometric ratios of reactants. Yields can exceed 80% with controlled reflux times (6–12 hours) and inert atmospheres to prevent oxidation .

- Key Data : Similar pyrimidinone derivatives synthesized via these methods show yields of 58–96% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the pyrimidinone ring (δ 6.5–8.5 ppm for aromatic protons), thioether linkage (δ 2.8–3.5 ppm for SCH2), and propyl chain (δ 0.9–1.7 ppm). The hydrochloride salt may show broadened NH/amine signals .

- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–S (600–700 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Purity should be monitored periodically via HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data for derivatives of this compound?

- Methodology : Discrepancies may arise from tautomerism (e.g., keto-enol shifts in pyrimidinones) or dynamic thioether conformers. Use variable-temperature NMR (VT-NMR) to observe signal coalescence or decoalescence. Deuterated solvents (DMSO-d6 vs. CDCl3) can stabilize specific tautomers. Cross-validate with X-ray crystallography when possible .

Q. What strategies are used in X-ray crystallography to resolve disorder in hydrochloride salts of pyrimidinones?

- Methodology : Co-crystallize with stabilizing agents (e.g., water or methanol) to improve lattice packing. For disordered perchlorate or water molecules (occupancy ratios ~0.68:0.32), refine structures using SHELXL with restraints on bond lengths/angles. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) and π-π stacking (3.7–3.8 Å face-to-face distances) stabilize the crystal lattice .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

- Methodology :

- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) using UV-Vis assays (e.g., NADPH oxidation at 340 nm) .

- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive/negative strains. Include controls like ciprofloxacin and adjust pH to account for hydrochloride solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.